molecular formula C10H10N2O2 B13173152 2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile

2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile

Cat. No.: B13173152
M. Wt: 190.20 g/mol
InChI Key: UCMYGCATTYNXFS-UHFFFAOYSA-N
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Description

2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile is a chemical compound that features a benzodioxane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile can be achieved through various methods. One common approach involves the reaction of 1,4-benzodioxane-6-amine with suitable nitrile precursors under controlled conditions. For instance, the anodic oxidation of hydroxytyrosol in an acetonitrile/dimethylsulfoxide solvent mixture can produce the desired compound through an inverse electron demand Diels–Alder reaction between the electrogenerated o-quinone and tertiary enamines .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can facilitate the large-scale synthesis of this compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxane ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: N-substituted derivatives.

Scientific Research Applications

2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile involves its interaction with specific molecular targets. For instance, it may inhibit cholinesterase enzymes, thereby affecting neurotransmitter levels in the brain . The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile

InChI

InChI=1S/C10H10N2O2/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8H,3-4,12H2

InChI Key

UCMYGCATTYNXFS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(C#N)N

Origin of Product

United States

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